

Spectroscopic Profile of 4-Methoxy-2-naphthylamine: A Technical Guide

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Compound of Interest

Compound Name: 4-Methoxy-2-naphthylamine

Cat. No.: B556539

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Abstract

This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for **4-Methoxy-2-naphthylamine** (CAS No: 2764-95-6). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, derived from established principles of spectroscopy and analysis of structurally analogous compounds. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their own analytical characterizations. This guide is intended to serve as a foundational resource for the identification and characterization of **4-Methoxy-2-naphthylamine** in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Methoxy-2-naphthylamine**. These values are estimations based on the chemical structure and known spectroscopic behaviors of similar functional groups and aromatic systems.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of **4-Methoxy-2-naphthylamine** in a solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the amine protons, and the methoxy group

protons.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H1	7.8 - 7.9	d	8.0 - 9.0
H3	6.9 - 7.0	s	-
H5	7.9 - 8.0	d	8.0 - 9.0
H6	7.2 - 7.3	t	7.0 - 8.0
H7	7.4 - 7.5	t	7.0 - 8.0
H8	7.7 - 7.8	d	8.0 - 9.0
-NH ₂	3.5 - 4.5	br s	-
-OCH ₃	3.9 - 4.0	s	-

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show 11 distinct signals corresponding to the carbon atoms in the **4-Methoxy-2-naphthylamine** molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C1	125 - 127
C2	140 - 142
C3	105 - 107
C4	155 - 157
C4a	128 - 130
C5	123 - 125
C6	126 - 128
C7	127 - 129
C8	122 - 124
C8a	133 - 135
-OCH ₃	55 - 57

Predicted IR Spectroscopy Data

The infrared spectrum of **4-Methoxy-2-naphthylamine** is expected to show characteristic absorption bands for its amine, methoxy, and naphthalene functional groups.[\[1\]](#)[\[2\]](#)

Vibrational Mode	Predicted Absorption Range (cm ⁻¹)	Intensity
N-H Stretch (asymmetric & symmetric)	3300 - 3500	Medium
Aromatic C-H Stretch	3000 - 3100	Medium to Weak
Aliphatic C-H Stretch (-OCH ₃)	2850 - 2960	Medium
Aromatic C=C Stretch	1500 - 1600	Medium to Strong
N-H Bend	1580 - 1650	Medium
C-N Stretch (Aromatic Amine)	1250 - 1335	Strong
C-O Stretch (Aryl Ether)	1230 - 1270	Strong
Out-of-plane C-H Bending	690 - 900	Strong

Predicted Mass Spectrometry Data

For mass spectrometry, the molecular ion peak and characteristic fragmentation patterns can be predicted. The molecular weight of **4-Methoxy-2-naphthylamine** (C₁₁H₁₁NO) is 173.21 g/mol .^[3]

m/z	Predicted Fragment	Interpretation
173	[M] ⁺	Molecular Ion
158	[M - CH ₃] ⁺	Loss of a methyl radical from the methoxy group
130	[M - CH ₃ - CO] ⁺	Subsequent loss of carbon monoxide
103	[C ₈ H ₇] ⁺	Naphthalene fragment

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid aromatic amine like **4-Methoxy-2-naphthylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The solution should be clear.
- Instrument Setup: Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
 - Place the NMR tube in the spectrometer.
 - Tune and shim the probe to the sample.
 - Acquire a ^1H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Acquire a ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will likely be necessary due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.

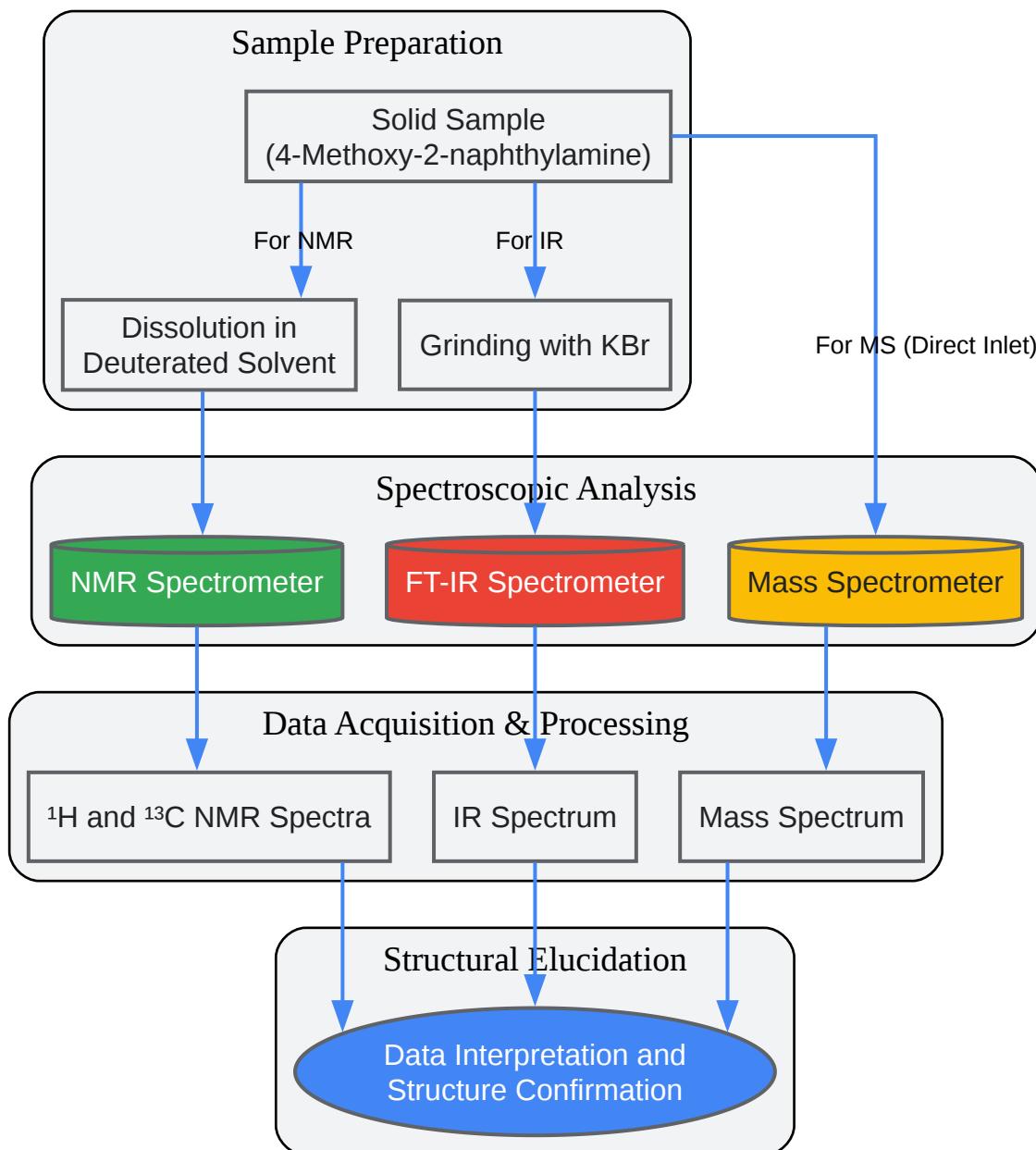
- Data Acquisition:
 - Obtain a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction (Electron Ionization - EI):
 - Introduce a small amount of the solid sample into the ion source via a direct insertion probe or by using a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.
- Ionization:
 - Bombard the vaporized sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
- Mass Analysis:
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection:
 - The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a solid organic compound.



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Caption: Workflow for Spectroscopic Analysis of **4-Methoxy-2-naphthylamine**.

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